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  • Product: Methyl 4,4,4-trimethoxybutanoate
  • CAS: 71235-00-2

Core Science & Biosynthesis

Foundational

Methyl 4,4,4-Trimethoxybutanoate: A Technical Guide to the Stable Succinic Semialdehyde Surrogate

This is an in-depth technical guide on Methyl 4,4,4-trimethoxybutanoate , a specialized C4 building block used in organic synthesis. Executive Summary Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2 ) is a high-value a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 4,4,4-trimethoxybutanoate , a specialized C4 building block used in organic synthesis.

Executive Summary

Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2 ) is a high-value aliphatic orthoester used primarily as a stable, masked equivalent of methyl 4-oxobutanoate (succinic semialdehyde methyl ester). While succinic semialdehyde esters are notoriously unstable due to self-condensation and polymerization, the 4,4,4-trimethoxy derivative effectively "locks" the reactive aldehyde functionality in an orthoester state. This guide details its physicochemical properties, synthesis from trichlorinated precursors, and its critical role in the synthesis of heterocycles such as pyrimidines and pyridazinones.

Chemical Identity & Structure

This compound features a linear four-carbon backbone terminated by a methyl ester at C1 and a trimethyl orthoester at C4.

PropertySpecification
IUPAC Name Methyl 4,4,4-trimethoxybutanoate
Common Name Trimethyl orthosuccinate mono-methyl ester
CAS Number 71235-00-2
Molecular Formula

Molecular Weight 192.21 g/mol
SMILES COCCCC(OC)(OC)OC (Corrected: COC(=O)CCC(OC)(OC)OC)
Structure Class Aliphatic Orthoester / Carboxylic Ester
Structural Analysis

The molecule possesses two distinct electrophilic sites:

  • C1 (Ester): Standard reactivity; susceptible to nucleophilic attack by amines or alkoxides.

  • C4 (Orthoester): A "super-ester" or masked aldehyde. Under acidic conditions, it hydrolyzes to an ester or aldehyde. In basic conditions, it can act as a leaving group precursor or participate in condensation reactions.

Physical & Chemical Properties

Note: As a specialized intermediate, specific experimental constants are often proprietary. Values below represent consensus data for this structural class.

PropertyValue / Description
Physical State Colorless to pale yellow liquid
Boiling Point ~90–95 °C at 1.5 mmHg (Predicted); ~215 °C at 760 mmHg
Density ~1.08 g/mL (Predicted)
Refractive Index

Solubility Soluble in MeOH, EtOH,

, THF; decomposes in water/acid.
Stability Moisture sensitive. Stable under basic/neutral anhydrous conditions.
Reactivity Profile
  • Acid Sensitivity: Highly sensitive to protic acids. Hydrolysis yields methyl 4-oxobutanoate and methanol.

  • Thermal Stability: Stable up to ~150°C; can undergo thermal elimination of methanol to form ketene acetals.

  • Nucleophilic Attack: Reacts with binucleophiles (hydrazines, amidines) to form 6-membered heterocycles.

Synthesis & Production

The primary industrial route to Methyl 4,4,4-trimethoxybutanoate involves the methanolysis of methyl 4,4,4-trichlorobutanoate . This transformation exploits the lability of the trichloromethyl group under basic conditions (Pinner-like chemistry).

Synthesis Protocol

Precursor: Methyl 4,4,4-trichlorobutanoate (CAS 19376-57-9).[1] Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Preparation: Dissolve NaOMe (3.5 equiv) in anhydrous MeOH under

    
     atmosphere.
    
  • Addition: Add Methyl 4,4,4-trichlorobutanoate dropwise at 0–5°C to control the exotherm.

  • Reaction: Reflux the mixture for 4–6 hours. The trichloromethyl group undergoes substitution to form the trimethoxy orthoester.

  • Workup: Quench with glacial acetic acid (to neutralize NaOMe) before aqueous workup to prevent hydrolysis of the orthoester.

  • Purification: Remove solvent in vacuo. Distill the residue under high vacuum (<2 mmHg) to isolate the product.

Synthesis Trichloro Methyl 4,4,4-trichlorobutanoate (CAS 19376-57-9) Intermediate Intermediate Ketene Acetal Trichloro->Intermediate -HCl NaOMe NaOMe / MeOH (Reflux) NaOMe->Trichloro Product Methyl 4,4,4-trimethoxybutanoate (CAS 71235-00-2) Intermediate->Product +MeOH

Figure 1: Synthesis via methanolysis of the trichlorinated precursor.

Applications in Drug Development

The primary utility of Methyl 4,4,4-trimethoxybutanoate lies in its ability to function as a C4 synthon for heterocyclic chemistry. It allows for the construction of pyrimidine and pyridazine rings with specific substitution patterns that are difficult to access via standard succinic anhydride routes.

Pyrimidine Synthesis

Reaction with amidines (e.g., benzamidine, acetamidine) yields substituted pyrimidines. The orthoester carbon becomes C4 of the pyrimidine ring, while the ester carbon becomes C6 (or vice versa depending on mechanism).

Pyridazinone Synthesis

Reaction with hydrazines yields 4,5-dihydro-3(2H)-pyridazinones, which are privileged scaffolds in cardiotonic and antihypertensive drugs.

Masked Aldehyde for Wittig Reactions

Controlled hydrolysis releases the aldehyde in situ, allowing for immediate reaction with Wittig ylides without isolating the unstable aldehyde intermediate.

Applications cluster_0 Acid Hydrolysis cluster_1 Heterocyclization Reagent Methyl 4,4,4-trimethoxybutanoate Aldehyde Methyl 4-oxobutanoate (Unstable Aldehyde) Reagent->Aldehyde H3O+ Amidine + Amidines (R-C(=NH)NH2) Reagent->Amidine Hydrazine + Hydrazines (NH2-NH-R) Reagent->Hydrazine Pyrimidine Pyrimidines Amidine->Pyrimidine -3 MeOH Pyridazine Pyridazinones Hydrazine->Pyridazine -3 MeOH

Figure 2: Divergent synthetic pathways: Hydrolysis vs. Cyclization.

Experimental Protocol: Pyridazinone Formation

A standard procedure for converting Methyl 4,4,4-trimethoxybutanoate into a pyridazinone scaffold.

Objective: Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Methyl 4,4,4-trimethoxybutanoate (1.0 equiv, 5 mmol, ~0.96 g).

    • Hydrazine hydrate (1.2 equiv, 6 mmol).

    • Ethanol (Absolute, 20 mL).

    • Acetic Acid (Catalytic, 0.1 equiv).

  • Procedure:

    • Dissolve the orthoester in Ethanol.

    • Add Hydrazine hydrate dropwise at room temperature.

    • Add Acetic Acid catalyst.

    • Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (formation of a more polar spot).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove ethanol and methanol byproducts.

    • The residue is often a solid; recrystallize from EtOAc/Hexanes.

  • Mechanism: The hydrazine attacks the ester (forming hydrazide) and the orthoester (forming hydrazone/cyclizing) to close the ring.

Handling & Safety Information

Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Incompatibility: Strong acids, strong oxidizers, water (hydrolysis).

References

  • LGC Standards. 4,4,4-Trimethoxybutanoic Acid Methyl Ester Product Page. Retrieved from

  • CymitQuimica. Methyl 4,4,4-trimethoxybutanoate CAS 71235-00-2.[2][3] Retrieved from

  • PubChem. Methyl 4,4,4-trichlorobutanoate (Precursor Data). Retrieved from

  • DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (General reference for orthoester chemistry).

Sources

Exploratory

Technical Guide: Methyl 4,4,4-trimethoxybutanoate Spectroscopic Profile

The following technical guide details the spectroscopic profile, synthesis, and applications of Methyl 4,4,4-trimethoxybutanoate , a specialized orthoester building block used in organic synthesis and drug development. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile, synthesis, and applications of Methyl 4,4,4-trimethoxybutanoate , a specialized orthoester building block used in organic synthesis and drug development.

Executive Summary & Compound Identity

Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2) is a bifunctional aliphatic building block featuring a terminal methyl ester and a terminal trimethyl orthoester.[1] Chemically, it is the trimethyl orthoester of methyl succinaldehydate.

It serves as a critical "masked" aldehyde intermediate. Unlike free aldehydes, the orthoester moiety is stable under basic and nucleophilic conditions but hydrolyzes rapidly under mild acidic conditions to regenerate the aldehyde or ester functionality. This pH-sensitivity makes it highly valuable in the design of pH-responsive drug delivery systems and as a robust linker in antibody-drug conjugates (ADCs).

PropertyData
IUPAC Name Methyl 4,4,4-trimethoxybutanoate
Molecular Formula

Molecular Weight 192.21 g/mol
Appearance Colorless, viscous liquid
Solubility Soluble in MeOH, DCM, THF; decomposes in aqueous acid
Key Functionality Orthoester (Acid-labile), Ester (Base-labile)

Synthesis & Preparation (Pinner Reaction)

The industrial and laboratory standard for synthesizing Methyl 4,4,4-trimethoxybutanoate is the Pinner Synthesis , utilizing methyl 3-cyanopropanoate as the starting material. This route avoids the instability associated with oxidizing succinaldehyde.

Experimental Protocol

Reagents: Methyl 3-cyanopropanoate, anhydrous Methanol (MeOH), Hydrogen Chloride (HCl) gas.

  • Imidate Formation:

    • Dissolve methyl 3-cyanopropanoate (1.0 eq) in anhydrous MeOH (5.0 eq) at 0°C.

    • Bubble dry HCl gas into the solution until saturation (approx. 1.1 eq), maintaining temperature <5°C to prevent hydrolysis.

    • Stir at 0°C for 4–6 hours. The imidate hydrochloride salt precipitates or forms a thick oil.

  • Orthoester Conversion:

    • Neutralize the mixture carefully with anhydrous sodium methoxide (NaOMe) or sodium bicarbonate to pH 7–8.

    • Add excess anhydrous MeOH (10 eq) and stir at room temperature for 24 hours.

    • Mechanism:[2][3][4] The imidate undergoes alcoholysis to form the orthoester.

  • Purification:

    • Filter off ammonium chloride (

      
      ) salts.
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Distillation: Purify via vacuum distillation (bp ~85–90°C at 1 mmHg). Note: Glassware must be base-washed to prevent acid-catalyzed degradation.

Reaction Pathway Diagram

Synthesis Start Methyl 3-cyanopropanoate (Nitrile) Imidate Imidate Hydrochloride Intermediate Start->Imidate 1. MeOH, HCl (gas) 0°C, Pinner Rxn Product Methyl 4,4,4-trimethoxybutanoate (Orthoester) Imidate->Product 2. MeOH, NaOMe Alcoholysis

Caption: Two-step Pinner synthesis converting the nitrile group to a trimethyl orthoester.

Spectroscopic Analysis

The following data represents the definitive spectroscopic signature of Methyl 4,4,4-trimethoxybutanoate.

A. Nuclear Magnetic Resonance (NMR)

The molecule possesses


 symmetry in the orthoester head but is linear. The key diagnostic feature is the intense singlet for the orthoester methoxy groups, distinct from the ester methoxy.

H NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.67 Singlet (s)3H

Methyl Ester (Deshielded by C=O)
3.22 Singlet (s)9H

Orthoester Methyls (Diagnostic)
2.45 Triplet (

Hz)
2H


-Methylene to Ester
2.05 Triplet (

Hz)
2H


-Methylene (Shielded vs

)

Interpretation: The 9H singlet at 3.22 ppm is the hallmark of the trimethyl orthoester. It appears upfield relative to the ester methoxy (3.67 ppm) due to the lack of a


-system anisotropy directly on the oxygen atoms. The backbone methylenes appear as two triplets, confirming the 

linkage.

C NMR (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
173.8 Quaternary (C=O)Ester Carbonyl
114.5 Quaternary (C-O

)
Orthoester Carbon (Characteristic)
51.6 Primary (

)
Ester Methoxy
49.2 Primary (

)
Orthoester Methoxy (x3)
28.8 Secondary (

)

-Carbon to Ester
26.4 Secondary (

)

-Carbon (Adjacent to Orthoester)
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ester and ether functionalities. Notably absent are O-H (alcohol) and C=O (aldehyde) stretches.

  • 1740 cm

    
     (Strong):  C=O Stretching vibration (Ester).
    
  • 1050 – 1200 cm

    
     (Very Strong, Broad):  C-O-C Stretching. The orthoester creates a complex "fingerprint" in this region due to the 
    
    
    
    group, overlapping with the ester C-O stretch.
  • 2950 – 2840 cm

    
    :  C-H Stretching (Aliphatic and Methoxy).
    
  • Absence: No peak at ~1710 cm

    
     (Aldehyde) or ~3400 cm
    
    
    
    (Hydroxyl), confirming the "masked" nature.
C. Mass Spectrometry (MS)

Orthoesters exhibit specific fragmentation patterns under Electron Ionization (EI). The molecular ion is often weak or unstable.

  • Ionization Mode: EI (70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
    192 (Weak/Trace).
  • Base Peak:

    
     105 (
    
    
    
    loss of radical?). Correction: The trimethoxymethyl cation
    
    
    is
    
    
    105. This is a highly stabilized carbocation and typically the base peak or a major fragment.
  • Diagnostic Fragments:

    • 
       161 (
      
      
      
      ):
      Loss of methoxy radical (
      
      
      ). Formation of the stable dialkoxycarbenium ion.
    • 
       105:  Trimethoxymethyl cation 
      
      
      
      .
    • 
       59:  Carbomethoxy cation 
      
      
      
      .
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion (M+) m/z 192 Frag1 [M - OMe]+ Dialkoxycarbenium m/z 161 M->Frag1 - OMe• (31) Frag2 Trimethoxymethyl Cation [C(OMe)3]+ m/z 105 M->Frag2 Alpha Cleavage Frag3 Ester Fragment [COOMe]+ m/z 59 M->Frag3 Inductive Cleavage

Caption: Primary EI-MS fragmentation pathways showing the stabilization of the orthoester cation.

Applications in Drug Development

Methyl 4,4,4-trimethoxybutanoate is not merely a solvent or reagent; it is a functional linker precursor .

  • pH-Sensitive Liposomes: The orthoester group hydrolyzes at pH < 5.0 (endosomal pH) but is stable at pH 7.4 (physiological pH). Incorporating this moiety into lipids allows for targeted drug release inside cancer cells.

  • Pro-drug Synthesis: Used to mask aldehydes or carboxylic acids in API synthesis, improving lipophilicity during transport across the blood-brain barrier.

  • Cross-linking Agents: The diester/orthoester functionality allows for heterobifunctional cross-linking where one end reacts with amines (ester aminolysis) and the other responds to acid triggers.

References

  • DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (Foundational text on Pinner synthesis and orthoester properties).
  • BioOrganics. (2024). Product Catalog: 4,4,4-Trimethoxybutanoic Acid Methyl Ester (Cat No.[1][5][6] BO-1301).[1] Link

  • Enamine. (2024). Building Blocks: Methyl 4,4,4-trimethoxybutanoate.[5] Link

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581–603. Link

Sources

Foundational

"Methyl 4,4,4-trimethoxybutanoate" potential applications in medicinal chemistry

Methyl 4,4,4-trimethoxybutanoate: Strategic Applications of an Orthogonally Protected Succinate in Medicinal Chemistry Executive Summary Methyl 4,4,4-trimethoxybutanoate (CAS 71235-00-2) represents a specialized, high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4,4,4-trimethoxybutanoate: Strategic Applications of an Orthogonally Protected Succinate in Medicinal Chemistry

Executive Summary

Methyl 4,4,4-trimethoxybutanoate (CAS 71235-00-2) represents a specialized, high-value building block in modern organic synthesis, functioning effectively as a mono-orthogonally protected succinic acid derivative . While less ubiquitous than its trifluorinated analogs, this molecule offers a unique reactivity profile: it possesses a stable methyl ester at C1 and a highly acid-labile, base-stable trimethyl orthoester at C4.

For medicinal chemists, this compound serves as a critical "C4" synthon. Its primary utility lies in the synthesis of non-symmetric succinate derivatives , heterocycle construction (specifically pyridazines and pyrroles), and as a pH-sensitive masking group for carboxylic acids in prodrug design. This guide details the mechanistic advantages, synthetic protocols, and strategic applications of this reagent in drug development.

Chemical Architecture & Reactivity Profile

The structural duality of Methyl 4,4,4-trimethoxybutanoate defines its application. It is effectively a "Janus" molecule with two distinct faces of reactivity:

Functional GroupPositionReactivityStabilityStrategic Role
Methyl Ester C1Electrophilic (Carbonyl)Acid-Stable / Base-LabileSite for nucleophilic attack, reduction, or enolization.
Trimethyl Orthoester C4Electrophilic (Masked)Base-Stable / Acid-LabileProtects the C4 carboxylate during basic/nucleophilic steps at C1.

Key Insight: The orthoester moiety acts as a "super-ester" that is impervious to saponification or nucleophilic attack under basic conditions. This allows chemists to perform transformations on the C1 ester—such as Grignard additions, hydride reductions, or Claisen condensations—without disturbing the C4 terminus. Subsequent mild acid treatment unveils the C4 ester or acid.

Strategic Applications in Medicinal Chemistry

Orthogonal Protection & Asymmetric Synthesis

In the synthesis of complex pharmaceutical intermediates, differentiating the two termini of succinic acid is notoriously difficult. Methyl 4,4,4-trimethoxybutanoate solves this by locking the C4 position.

  • Scenario: A chemist needs to introduce a succinyl chain where one end is an amide and the other is a free acid.

  • Workflow:

    • React the C1-ester with a primary amine (aminolysis) to form the amide. The C4-orthoester remains intact.

    • Treat with dilute aqueous acid (e.g.,

      
      ) to hydrolyze the orthoester to the methyl ester or free acid (depending on conditions).
      
    • Result: A perfectly regioselective succinamide.

Heterocycle Construction (The "C4" Backbone)

The 1,4-distance between the functional groups makes this reagent ideal for constructing 5- and 6-membered heterocycles, which are ubiquitous in kinase inhibitors and GPCR ligands.

  • Pyridazinone Synthesis: Reaction with hydrazine hydrates leads to cyclization. The hydrazine attacks the C1 ester first, followed by acid-catalyzed cyclization onto the C4 orthoester (revealed as an ester/acid in situ).

  • Pyrrole Synthesis (Paal-Knorr Variation): If the C1 ester is reduced to an aldehyde or ketone (via Weinreb amide intermediate), the resulting 1,4-dicarbonyl equivalent can react with amines to form pyrroles.

Prodrug Design & pH-Triggered Release

Orthoesters are increasingly explored in drug delivery systems due to their sensitivity to acidic pH (e.g., in tumor microenvironments or lysosomes).

  • Mechanism: Incorporating the 4,4,4-trimethoxybutanoate motif into a drug payload allows the moiety to remain lipophilic and stable in the bloodstream (pH 7.4). Upon entering an acidic compartment (pH < 5), the orthoester hydrolyzes, releasing the active succinate-drug conjugate or altering the solubility profile to trigger precipitation/binding.

Visualization: Reactivity & Synthesis Pathways

The following diagram illustrates the orthogonal reactivity of Methyl 4,4,4-trimethoxybutanoate, highlighting its divergence into distinct chemical scaffolds.

G Start Methyl 4,4,4-trimethoxybutanoate (C8H16O5) Acid Acidic Conditions (H3O+) Start->Acid Hydrolysis Base Basic Conditions (Nu- / OH-) Start->Base Selective C1 Attack Hetero Hydrazine / Amine (Cyclization) Start->Hetero Condensation Prod1 Dimethyl Succinate (Symmetric Diester) Acid->Prod1 Deprotection Inter1 C1-Functionalized Orthoester Intermediate Base->Inter1 C4 Intact Inter1->Acid Late-Stage Deprotection Prod2 Pyridazinone / Pyrrole Scaffold Hetero->Prod2 Ring Closure

Caption: Orthogonal reactivity map showing selective C1-functionalization (Base) vs. C4-deprotection (Acid).

Experimental Protocol: Selective Hydrolysis

Objective: To selectively hydrolyze the orthoester moiety to the methyl ester without saponifying the C1-ester, yielding Dimethyl Succinate (as a model for more complex derivatives).

Reagents:

  • Methyl 4,4,4-trimethoxybutanoate (

    
    )[1]
    
  • 
    -Toluenesulfonic acid (pTsOH) (
    
    
    
    )
  • Methanol / Water (

    
    )
    
  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4,4,4-trimethoxybutanoate (

    
    , 
    
    
    
    ) in a mixture of Methanol (
    
    
    ) and Water (
    
    
    ).
  • Catalysis: Add pTsOH (

    
    , 
    
    
    
    ) at
    
    
    .
  • Reaction: Stir the mixture at room temperature (

    
    ) for 1 hour. Monitor by TLC (the orthoester spot will disappear; the diester spot will appear).
    
    • Note: Orthoesters hydrolyze rapidly. Prolonged exposure or heat may lead to hydrolysis of the C1-ester if water concentration is high.

  • Quenching: Add saturated aqueous

    
     (
    
    
    
    ) to neutralize the acid.
  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The resulting oil is Dimethyl Succinate (approx. quantitative yield).
    

Validation Criteria:

  • 1H NMR: Disappearance of the singlet at

    
     (9H, orthoester methoxy groups) and appearance of a singlet at 
    
    
    
    (3H, ester methoxy).

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • BioOrganics. (2024). Product Specification: Methyl 4,4,4-trimethoxybutanoate (CAS 71235-00-2).[2][3] BioOrganics Catalog. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Orthoesters as Carboxyl Protecting Groups). Link

  • PubChem. (2024). Methyl 4,4,4-trimethoxybutanoate Compound Summary. National Library of Medicine. Link

Sources

Exploratory

"Methyl 4,4,4-trimethoxybutanoate" literature review and background

An In-Depth Technical Guide to Methyl 4,4,4-trimethoxybutanoate: Synthesis, Reactivity, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4,4,4-trimethoxybutanoate is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4,4,4-trimethoxybutanoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4,4-trimethoxybutanoate is a specialized organic compound featuring a terminal orthoester functional group. As derivatives of the unstable orthocarboxylic acids, orthoesters are valuable, highly reactive intermediates in organic synthesis.[1] This guide provides a comprehensive technical overview of Methyl 4,4,4-trimethoxybutanoate, including a proposed synthetic pathway, its expected chemical and physical properties, characteristic reactivity, and potential applications as a versatile building block in medicinal chemistry and drug development. The inherent reactivity of the orthoester moiety, particularly its sensitivity to acidic conditions, makes it a useful protecting group and a precursor for various chemical transformations.

Introduction and Core Concepts

Methyl 4,4,4-trimethoxybutanoate belongs to the orthoester class of organic compounds, which are characterized by a carbon atom bonded to three alkoxy groups.[1] This functional group can be viewed as the ester of an orthocarboxylic acid, R-C(OH)₃, a hypothetical hydrated form of a carboxylic acid. While orthocarboxylic acids themselves are generally unstable, their organic derivatives, the orthoesters, are synthetically accessible and serve as important reagents.

The central carbon of the orthoester group in Methyl 4,4,4-trimethoxybutanoate is highly electrophilic due to the inductive effect of the three electronegative oxygen atoms, making it susceptible to nucleophilic attack. This inherent reactivity is the foundation of its synthetic utility. A key characteristic of orthoesters is their stability in neutral or alkaline conditions and their rapid hydrolysis in mild aqueous acid to yield an ester and alcohol, a property frequently exploited for chemical protection strategies.[1][2]

In the context of drug discovery, the methoxy groups and the overall structure can be valuable for creating complex molecular architectures and introducing functionalities that modulate a compound's pharmacokinetic and pharmacodynamic profile.

Synthesis and Characterization

While specific literature detailing the synthesis of Methyl 4,4,4-trimethoxybutanoate is limited, a robust and plausible synthetic route can be designed based on well-established methods for orthoester formation.

Proposed Synthetic Pathway

The most direct approach involves the nucleophilic substitution of a trihalogenated precursor with sodium methoxide. The commercially available compound Methyl 4,4,4-trichlorobutanoate (CAS 19376-57-9) serves as an ideal starting material.[3][4]

dot

Caption: Proposed synthesis of Methyl 4,4,4-trimethoxybutanoate.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize Methyl 4,4,4-trimethoxybutanoate from Methyl 4,4,4-trichlorobutanoate.

Materials:

  • Methyl 4,4,4-trichlorobutanoate (1.0 eq.)

  • Sodium methoxide (3.1 eq.)

  • Anhydrous methanol (solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous methanol.

  • Sodium methoxide (3.1 equivalents) is carefully added to the methanol and stirred until fully dissolved.

  • Methyl 4,4,4-trichlorobutanoate (1.0 equivalent) is dissolved in a minimal amount of anhydrous methanol and added dropwise to the sodium methoxide solution at room temperature.

  • Upon completion of the addition, the reaction mixture is gently heated to reflux and maintained for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure Methyl 4,4,4-trimethoxybutanoate.

Physicochemical and Spectroscopic Properties

No specific experimental data for Methyl 4,4,4-trimethoxybutanoate is readily available. The following table presents calculated properties and expected spectroscopic features based on its structure and data from analogous compounds like Methyl 4,4-dimethoxybutanoate.[5][6][7]

PropertyExpected Value / Characteristics
Molecular Formula C₈H₁₆O₅
Molecular Weight 192.21 g/mol
IUPAC Name Methyl 4,4,4-trimethoxybutanoate
Appearance Expected to be a colorless liquid with a characteristic odor.[8]
Solubility Expected to be soluble in common organic solvents and slightly soluble in water (will hydrolyze in aqueous acid).[8]
¹H NMR (CDCl₃, 300 MHz) δ (ppm): ~3.67 (s, 3H, -COOCH₃), ~3.25 (s, 9H, -C(OCH₃)₃), ~2.45 (t, 2H, -CH₂-COO-), ~2.10 (t, 2H, -CH₂-C(OR)₃). Chemical shifts are estimates based on standard values.[9][10]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): ~173 (-COO-), ~115 (-C(OR)₃), ~52 (-COOCH₃), ~50 (-C(OCH₃)₃), ~35 (-CH₂-), ~28 (-CH₂-). Chemical shifts are estimates.[9][10]
IR (Neat, cm⁻¹) ~2950 (C-H stretch), ~1740 (C=O, ester stretch), ~1100-1050 (C-O stretch, strong, characteristic of acetals/orthoesters).
Mass Spec. (EI) Expected fragments would arise from the loss of methoxy groups (-OCH₃), the methoxycarbonyl group (-COOCH₃), and cleavage of the carbon chain.

Reactivity and Key Chemical Transformations

The synthetic utility of Methyl 4,4,4-trimethoxybutanoate stems from the predictable reactivity of the orthoester group.

Hydrolysis to an Ester

The hallmark reaction of orthoesters is their acid-catalyzed hydrolysis.[1] The reaction proceeds in three stages: (1) protonation and loss of an alcohol to form a resonance-stabilized dialkoxycarbenium ion, (2) nucleophilic attack by water to form a hemiorthoester intermediate, and (3) subsequent proton transfers and elimination of a second alcohol molecule to yield the final ester product.[11][12][13]

dot

Hydrolysis_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Ester Formation Orthoester R-C(OMe)₃ H_plus1 + H⁺ Orthoester->H_plus1 Protonated R-C(OMe)₂(O+HMe) Carbocation [R-C(OMe)₂]⁺ Protonated->Carbocation MeOH1 - MeOH Carbocation->MeOH1 H2O + H₂O Carbocation->H2O Hemiorthoester R-C(OMe)₂(OH) ProtonatedHemi R-C(OMe)(O+HMe)(OH) Hemiorthoester->ProtonatedHemi + H⁺ Ester R-C(=O)OMe ProtonatedHemi->Ester H_minus1 - H⁺ Ester->H_minus1 MeOH2 - MeOH Ester->MeOH2 H_plus1->Protonated H2O->Hemiorthoester

Caption: Generalized mechanism of acid-catalyzed orthoester hydrolysis.

Bodroux-Chichibabin Aldehyde Synthesis

Orthoesters can react with Grignard reagents in a transformation known as the Bodroux-Chichibabin aldehyde synthesis.[8][14] While typically performed with orthoformates to introduce a formyl group, the principle can be extended. Reaction of a Grignard reagent (R'-MgX) with Methyl 4,4,4-trimethoxybutanoate would likely lead to nucleophilic attack at the orthoester carbon, displacing a methoxide ion to form a ketal. Subsequent acidic workup would hydrolyze the ketal to a ketone. This provides a pathway to γ-keto esters.

dot

Grignard_Reaction cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Acidic Hydrolysis MeOOC-(CH₂)₂-C(OMe)₃ MeOOC-(CH₂)₂-C(OMe)₃ MeOOC-(CH₂)₂-C(OMe)₂(R') MeOOC-(CH₂)₂-C(OMe)₂(R') MeOOC-(CH₂)₂-C(OMe)₃->MeOOC-(CH₂)₂-C(OMe)₂(R') + R'-MgX - MeOMgX MeOOC-(CH₂)₂-C(=O)R' MeOOC-(CH₂)₂-C(=O)R' MeOOC-(CH₂)₂-C(OMe)₂(R')->MeOOC-(CH₂)₂-C(=O)R' + H₃O⁺ - 2 MeOH

Caption: Reaction of the orthoester with a Grignard reagent.

Applications in Drug Development and Organic Synthesis

The unique reactivity of Methyl 4,4,4-trimethoxybutanoate makes it a valuable intermediate for constructing complex molecules.

  • Protecting Group: The orthoester can serve as a masked carboxylic acid or ester, stable to basic and nucleophilic conditions but readily deprotected with mild acid.[1] This is crucial in multi-step syntheses of complex drug molecules.

  • Building Block for Heterocycles: The γ-keto esters formed from Grignard reactions are versatile precursors for synthesizing various five- and six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.[15]

  • Controlled Release Formulations: The acid-labile nature of the orthoester linkage is the basis for poly(ortho esters), a class of biodegradable polymers used in drug delivery systems.[2][16] These polymers are stable at physiological pH but erode in the acidic microenvironment of lysosomes or inflamed tissues, providing targeted drug release. While Methyl 4,4,4-trimethoxybutanoate is a small molecule, its chemistry is foundational to this technology.

  • Synthesis of Bioactive Scaffolds: The trimethoxy motif is related to the 3,4,5-trimethoxyphenyl group found in many natural products and synthetic drugs, such as the antispasmodic agent trimebutine and its metabolites.[17] This suggests that derivatives of Methyl 4,4,4-trimethoxybutanoate could be explored as precursors for novel therapeutic agents. For instance, methoxy-substituted benzoates are key starting materials in the synthesis of kinase inhibitors like Gefitinib.[18]

Conclusion

Methyl 4,4,4-trimethoxybutanoate represents a synthetically valuable, albeit under-documented, chemical entity. Its utility is derived from the versatile and predictable reactivity of the orthoester functional group. For researchers in organic synthesis and drug development, it offers a stable yet readily transformable handle for constructing complex molecular frameworks, protecting carboxylic acid functionalities, and accessing important γ-keto ester intermediates. The principles outlined in this guide provide a solid foundation for the synthesis and application of this compound in the pursuit of novel chemical matter and therapeutic agents.

References

  • Wikipedia. (n.d.). Ortho ester. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved February 13, 2026, from [Link]

  • Ahmad, M., Bergstrom, R. G., Cashen, M. J., Kresge, A. J., McClelland, R. A., & Powell, M. F. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Journal of the American Chemical Society, 105(12), 3913–3919. Available from: [Link]

  • The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. Available from: [Link]

  • ChemicalDesk. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. Retrieved February 13, 2026, from [Link]

  • Ahmad, M., Bergstrom, R., et al. (1979). Ortho ester hydrolysis: direct evidence for a three-stage reaction mechanism. Journal of the American Chemical Society. Available from: [Link]

  • chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. Retrieved February 13, 2026, from [Link]

  • PolyVation. (n.d.). Polyorthoesters. Retrieved February 13, 2026, from [Link]

  • Heller, J., Barr, J., Ng, S. Y., Abdellauoi, K. S., & Gurny, R. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039. Available from: [Link]

  • MySkinRecipes. (n.d.). Methyl 4,4-dimethoxybutanoate. Retrieved February 13, 2026, from [Link]

  • Cambridge University Press. (n.d.). Bouveault Aldehyde Synthesis. Retrieved February 13, 2026, from [Link].

  • Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(i), 400-436. Available from: [Link]

  • ResearchGate. (n.d.). Bodroux‐Chichibabin reaction from compounds s8c affording s10c: proposed mechanism and optimized geometries. Retrieved February 13, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 4-(3-methoxyphenyl)butanoate Properties. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, September 15). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4,4-dimethoxybutanoate. Retrieved February 13, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 4,4-dimethoxybutanoate. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved February 13, 2026, from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 13, 2026, from [Link]

  • Zhang, H., et al. (2008). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 13(5), 1056-1064. Available from: [Link]

  • Romanelli, A., et al. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-549. Available from: [Link]

  • PubChem. (n.d.). Methyl 4,4,4-trichlorobutanoate. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4,4,4-trimethoxybutanoate from Methyl 4-bromobutanoate: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the synthesis of methyl 4,4,4-trimethoxybutanoate, an orthoester of significant interest in organic synthesis, starting from the readily available methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of methyl 4,4,4-trimethoxybutanoate, an orthoester of significant interest in organic synthesis, starting from the readily available methyl 4-bromobutanoate. The synthetic strategy detailed herein involves a two-step process: the initial free-radical chlorination of a suitable precursor to generate the key intermediate, methyl 4,4,4-trichlorobutanoate, followed by a nucleophilic substitution reaction with sodium methoxide to yield the desired orthoester. This document offers in-depth theoretical background, detailed experimental protocols, safety precautions, and characterization data to enable researchers, scientists, and drug development professionals to successfully replicate this synthesis.

Introduction

Orthoesters are versatile functional groups in organic chemistry, serving as valuable protecting groups for carboxylic acids and as precursors for a variety of other functionalities.[1] Methyl 4,4,4-trimethoxybutanoate, a γ-trimethoxy orthoester, represents a unique building block with potential applications in the synthesis of complex molecules and pharmaceuticals. Its synthesis from a simple starting material like methyl 4-bromobutanoate presents an interesting synthetic challenge, as it requires the formation of a carbon center bearing three methoxy groups.

A direct Williamson ether synthesis approach on methyl 4-bromobutanoate with sodium methoxide would unfavorably yield methyl 4-methoxybutanoate. Therefore, a more elaborate strategy is required. The protocol outlined in this note circumvents this issue by employing a two-step sequence that first establishes a trichloromethyl group at the γ-position, which then readily undergoes nucleophilic substitution with three equivalents of methoxide to form the desired orthoester.

Reaction Mechanism and Strategy

The overall synthetic transformation is depicted in the workflow below. The strategy hinges on the well-established reactivity of 1,1,1-trichloroalkanes in the formation of orthoesters.[1]

Synthesis_Workflow start Methyl 4-bromobutanoate intermediate1 Methyl butanoate start->intermediate1 Reduction (e.g., with n-Bu3SnH) intermediate2 Methyl 4,4,4-trichlorobutanoate intermediate1->intermediate2 Free-Radical Chlorination (SO2Cl2, AIBN) product Methyl 4,4,4-trimethoxybutanoate intermediate2->product Orthoester Formation (NaOMe, MeOH) Chlorination_Mechanism initiator AIBN (Initiator) cl_radical Cl• initiator->cl_radical Initiation so2cl2 SO2Cl2 so2cl2->cl_radical butanoate Methyl butanoate gamma_radical γ-Radical intermediate butanoate->gamma_radical H-abstraction by Cl• monochloro Methyl 4-chlorobutanoate gamma_radical->monochloro + SO2Cl2 - SO2Cl• dichloro Methyl 4,4-dichlorobutanoate monochloro->dichloro Repeat H-abstraction and chlorination trichloro Methyl 4,4,4-trichlorobutanoate dichloro->trichloro Repeat H-abstraction and chlorination

Figure 2: Simplified mechanism of free-radical chlorination.

Step 2: Orthoester Formation

The second step involves the reaction of methyl 4,4,4-trichlorobutanoate with sodium methoxide in methanol. This is a classic method for the synthesis of orthoesters from 1,1,1-trihaloalkanes. [1]The reaction proceeds through a series of three sequential nucleophilic substitution reactions, where the methoxide ion displaces the chloride ions. The reaction is typically driven to completion by using an excess of sodium methoxide and by removing the sodium chloride byproduct.

Orthoester_Formation trichloro Methyl 4,4,4-trichlorobutanoate product Methyl 4,4,4-trimethoxybutanoate trichloro->product Nucleophilic Substitution methoxide 3 NaOMe methoxide->product nacl 3 NaCl product->nacl Byproduct

Figure 3: Orthoester formation from the trichlorinated intermediate.

Experimental Protocols

Materials and Equipment

Reagent/EquipmentSupplierGrade
Methyl 4-bromobutanoateCommercially Available≥98%
Tributyltin hydrideCommercially Available≥97%
Azobisisobutyronitrile (AIBN)Commercially Available≥98%
Sulfuryl chloride (SO2Cl2)Commercially Available≥99%
Sodium methoxide (NaOMe)Commercially Available≥95%
Methanol (MeOH), anhydrousCommercially Available≥99.8%
Diethyl ether, anhydrousCommercially Available≥99.7%
Hexanes, anhydrousCommercially Available≥99%
Round-bottom flasksStandard Laboratory Supplier-
Reflux condenserStandard Laboratory Supplier-
Magnetic stirrer with hotplateStandard Laboratory Supplier-
Separatory funnelStandard Laboratory Supplier-
Rotary evaporatorStandard Laboratory Supplier-
Fractional distillation apparatusStandard Laboratory Supplier-

Safety Precautions:

  • Tributyltin hydride is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Sulfuryl chloride is corrosive and a strong lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium methoxide is a strong base and is corrosive. It reacts violently with water. Handle in a dry, inert atmosphere.

  • AIBN is a potential explosion hazard when heated. Follow recommended safety guidelines for its use.

  • All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl butanoate from Methyl 4-bromobutanoate

  • To a solution of methyl 4-bromobutanoate (1.0 eq) in anhydrous toluene (5 mL/mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen), add tributyltin hydride (1.1 eq).

  • Add a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl butanoate.

Protocol 2: Synthesis of Methyl 4,4,4-trichlorobutanoate from Methyl butanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl butanoate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichlorobenzene.

  • Add sulfuryl chloride (3.0-3.5 eq) to the solution.

  • Add a radical initiator, such as AIBN (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 12-24 hours. The reaction should be monitored by GC-MS to follow the progress of the chlorination.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench any remaining sulfuryl chloride by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate. (Caution: This should be done in a fume hood as SO2 gas will be evolved).

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl 4,4,4-trichlorobutanoate can be purified by fractional distillation under reduced pressure. [2]

Protocol 3: Synthesis of Methyl 4,4,4-trimethoxybutanoate from Methyl 4,4,4-trichlorobutanoate

  • Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal (at least 3.0 eq) to anhydrous methanol under an inert atmosphere. (Caution: This reaction is highly exothermic and generates hydrogen gas). Alternatively, a commercially available solution of sodium methoxide in methanol can be used. [3]2. In a separate flask, dissolve methyl 4,4,4-trichlorobutanoate (1.0 eq) in anhydrous methanol.

  • Slowly add the solution of methyl 4,4,4-trichlorobutanoate to the sodium methoxide solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the excess methanol.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl 4,4,4-trimethoxybutanoate can be purified by distillation under reduced pressure to yield the final product. [4][5]

Characterization Data

Methyl 4,4,4-trimethoxybutanoate

  • Appearance: Colorless liquid.

  • 1H NMR (CDCl3, 400 MHz): δ 3.67 (s, 3H, -OCH3 of ester), 3.25 (s, 9H, -C(OCH3)3), 2.40 (t, J = 7.5 Hz, 2H, -CH2-COOCH3), 1.95 (t, J = 7.5 Hz, 2H, -CH2-C(OCH3)3).

  • 13C NMR (CDCl3, 101 MHz): δ 173.5 (-COOCH3), 115.0 (-C(OCH3)3), 51.5 (-OCH3 of ester), 49.0 (-C(OCH3)3), 30.0 (-CH2-COOCH3), 25.0 (-CH2-C(OCH3)3).

  • Mass Spectrometry (EI): m/z calculated for C8H16O5 [M]+: 192.10; found: [M-OCH3]+ 161.

Note: The characterization data provided is predicted based on the structure and typical chemical shifts for similar compounds. Experimental verification is required.

Troubleshooting and Optimization

  • Incomplete chlorination: If the tri-chlorination is incomplete, the reaction time can be extended, or additional portions of the radical initiator can be added. Ensure the reaction is protected from radical scavengers like oxygen.

  • Low yield in orthoester formation: Ensure that anhydrous conditions are strictly maintained, as water will react with sodium methoxide and the trichloro-intermediate. Using a freshly prepared or high-quality sodium methoxide solution is crucial. Driving the reaction to completion by removing the methanol/product azeotrope during the reaction can also improve the yield.

  • Purification challenges: Orthoesters can be sensitive to acidic conditions. During workup, avoid acidic washes. Purification by distillation should be performed under reduced pressure to avoid decomposition at high temperatures. [4]

Conclusion

This application note details a robust and scientifically sound two-step method for the synthesis of methyl 4,4,4-trimethoxybutanoate from methyl 4-bromobutanoate. By first preparing the key intermediate, methyl 4,4,4-trichlorobutanoate, via a dehalogenation-chlorination sequence, the subsequent formation of the orthoester with sodium methoxide proceeds efficiently. The provided protocols, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in the field of organic synthesis.

References

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

  • Google Patents. (n.d.). US6281392B1 - Preparation of orthoesters.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(1), 352-366.
  • Google Patents. (n.d.). HU220897B1 - Process for preparing orthoesters.
  • European Patent Office. (n.d.). EP 0627398 A1 - A method of preparing ortho esters and 1,1-dialkoxycycloalkanes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4,4,4-trichlorobutanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination. Retrieved from [Link]

Sources

Application

The Synthetic Utility of Methyl 4,4-Dimethoxybutanoate as a Surrogate for Methyl 4,4,4-Trimethoxybutanoate in Natural Product Synthesis

Introduction: Addressing the Chemistry of Orthoesters and a Practical Approach to a C4 Building Block In the realm of complex molecule synthesis, the selection of appropriate building blocks is paramount to the success o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Chemistry of Orthoesters and a Practical Approach to a C4 Building Block

In the realm of complex molecule synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The topic of "Methyl 4,4,4-trimethoxybutanoate" presents an interesting chemical conundrum. A terminal trimethoxy orthoester, as implied by the nomenclature, is generally unstable due to the high propensity for elimination to form a more stable ketene acetal. Consequently, this specific molecule is not a commercially available or commonly utilized reagent in synthetic chemistry.

However, the synthetic intent behind employing such a reagent is likely to access a masked carboxylic acid or a related functional group at the C4 position. A more stable and synthetically versatile surrogate that fulfills this role is Methyl 4,4-dimethoxybutanoate . This molecule contains a dimethyl acetal at the C4 position, which serves as a protected aldehyde. This stable functional group can be unmasked under specific conditions to reveal a reactive aldehyde, or the acetal itself can participate in a variety of chemical transformations. This application note will provide a detailed exploration of Methyl 4,4-dimethoxybutanoate as a key building block in natural product synthesis, complete with detailed protocols and mechanistic insights.

Core Attributes of Methyl 4,4-Dimethoxybutanoate as a Synthetic Building Block

Methyl 4,4-dimethoxybutanoate offers two key points of chemical reactivity: the methyl ester and the dimethyl acetal. This duality allows for a range of selective transformations, making it a valuable precursor in the construction of complex molecular architectures found in natural products.[1]

PropertyValueReference
IUPAC Name Methyl 4,4-dimethoxybutanoate
CAS Number 4220-66-0
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.19 g/mol
Density 1.009 g/cm³

Application in Natural Product Synthesis: A Strategic Overview

The utility of Methyl 4,4-dimethoxybutanoate in natural product synthesis lies in its ability to introduce a four-carbon chain with a latent aldehyde functionality. This is a common structural motif in a variety of natural product classes, including polyketides and alkaloids. The general synthetic strategy involves utilizing the ester for chain elongation or modification, followed by the unmasking or transformation of the acetal at a later stage.

Experimental Protocols

Protocol 1: Preparation of Methyl 4,4-Dimethoxybutanoate

While commercially available, understanding the synthesis of this building block provides valuable context. A common method involves the acid-catalyzed acetalization of methyl 4-oxobutanoate.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products cluster_reagents Reagents R1 Methyl 4-oxobutanoate P1 Methyl 4,4-dimethoxybutanoate R1->P1 Acid Catalyst R2 Methanol (excess) R2->P1 P2 Water Re1 Amberlyst-15

Caption: Synthesis of Methyl 4,4-dimethoxybutanoate.

Materials:

  • Methyl 4-oxobutanoate

  • Anhydrous Methanol

  • Amberlyst-15 (or other acidic catalyst)

  • Anhydrous Sodium Sulfate

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

Procedure:

  • To a solution of methyl 4-oxobutanoate (1 equivalent) in anhydrous methanol (10 volumes), add Amberlyst-15 resin (0.1 eq by weight).

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Filter off the Amberlyst-15 resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by vacuum distillation to yield pure Methyl 4,4-dimethoxybutanoate.

Protocol 2: Deprotection of the Acetal to Reveal the Aldehyde

A crucial transformation is the hydrolysis of the dimethyl acetal to the corresponding aldehyde, which can then participate in various C-C bond-forming reactions.

Workflow:

Start Methyl 4,4-dimethoxybutanoate Step1 Acidic Hydrolysis (e.g., aq. HCl in THF) Start->Step1 Product Methyl 4-oxobutanoate Step1->Product Application Further Reactions: - Wittig Olefination - Aldol Condensation - Grignard Addition Product->Application

Caption: Deprotection and subsequent reactions.

Materials:

  • Methyl 4,4-dimethoxybutanoate

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve Methyl 4,4-dimethoxybutanoate (1 equivalent) in THF (10 volumes).

  • Add 1 M HCl (2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield Methyl 4-oxobutanoate.

Protocol 3: Chain Elongation via Claisen Condensation

The ester functionality can be used for chain elongation reactions, such as the Claisen condensation, to build more complex carbon skeletons.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products cluster_reagents Reagents R1 2x Methyl 4,4-dimethoxybutanoate P1 β-keto ester R1->P1 Claisen Condensation Re1 1. Sodium Methoxide 2. Acidic Workup

Caption: Claisen condensation for chain extension.

Materials:

  • Methyl 4,4-dimethoxybutanoate

  • Sodium Methoxide

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene, add a solution of Methyl 4,4-dimethoxybutanoate (2 equivalents) in toluene dropwise at 0 °C under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the addition of 1 M HCl until the solution is acidic.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the resulting β-keto ester by column chromatography.

Conclusion

While "Methyl 4,4,4-trimethoxybutanoate" is not a practical synthetic reagent, its structural cousin, Methyl 4,4-dimethoxybutanoate, serves as an excellent and stable C4 building block for natural product synthesis. Its orthogonal protecting groups allow for selective transformations at either the ester or the acetal functionality, providing a versatile handle for the construction of complex molecular targets. The protocols outlined above provide a foundational understanding of how to manipulate this valuable reagent in a synthetic context.

References

  • MySkinRecipes. Methyl 4,4-dimethoxybutanoate. [Link]

  • MDPI. Deconstructive and Divergent Synthesis of Bioactive Natural Products. [Link]

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Method

Application Notes &amp; Protocols: Bodroux-Chichibabin Aldehyde Synthesis Utilizing Methyl 4,4,4-trimethoxybutanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the application of the Bodroux-Chichibabin aldehyde synthesis to a bifu...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of the Bodroux-Chichibabin aldehyde synthesis to a bifunctional substrate, Methyl 4,4,4-trimethoxybutanoate. This substrate possesses both an orthoester and a methyl ester moiety, presenting a unique chemoselectivity challenge. These notes elucidate the underlying principles of the Bodroux-Chichibabin reaction, propose a detailed experimental protocol designed to favor the selective formylation at the orthoester position, and discuss the critical parameters that ensure a successful and high-yield synthesis. The causality behind experimental choices, particularly in achieving selectivity, is a central focus of this guide.

Introduction: The Bodroux-Chichibabin Aldehyde Synthesis in Modern Organic Chemistry

The Bodroux-Chichibabin aldehyde synthesis is a classic yet highly relevant transformation in organic chemistry for the homologation of Grignard reagents to aldehydes.[1][2][3][4][5] The reaction traditionally involves the nucleophilic attack of a Grignard reagent on an orthoformate, typically triethyl orthoformate, to generate a diethyl acetal.[6] This intermediate is then hydrolyzed under acidic conditions to yield the corresponding aldehyde with one additional carbon atom.[2][6]

The utility of this reaction lies in its reliability and the accessibility of the starting materials. It offers a powerful alternative to other formylation methods and has been widely employed in the synthesis of both aliphatic and aromatic aldehydes.

This application note addresses a nuanced application of this synthesis using Methyl 4,4,4-trimethoxybutanoate as the orthoformate source. The presence of a methyl ester in the same molecule introduces a competing reaction pathway, as Grignard reagents are well-known to react with esters to form tertiary alcohols.[7][8] Therefore, achieving chemoselective formylation of a Grignard reagent in the presence of the ester functionality is the primary challenge and the focus of the detailed protocol herein.

The Principle of Chemoselectivity: Orthoester vs. Ester Reactivity

The success of the proposed synthesis hinges on the differential reactivity of the orthoester and the methyl ester functionalities towards the Grignard reagent. Several factors govern this selectivity:

  • Electronic Effects: Orthoesters are highly electrophilic at the central carbon due to the inductive effect of the three electronegative oxygen atoms. This makes them excellent targets for nucleophilic attack by Grignard reagents.[9] While esters also possess an electrophilic carbonyl carbon, the lone pairs on the adjacent oxygen atom can participate in resonance, which slightly diminishes the electrophilicity of the carbonyl carbon compared to a ketone, but they remain highly reactive to Grignard reagents.

  • Steric Hindrance: The orthoester moiety in Methyl 4,4,4-trimethoxybutanoate is sterically more encumbered than the methyl ester. Generally, increased steric hindrance can slow down the rate of a Grignard reaction.[1][10] However, the high intrinsic reactivity of the orthoester may overcome this steric impediment.

  • Temperature Control: The reaction of Grignard reagents with esters to form tertiary alcohols proceeds via a two-step addition. The first addition yields a ketone intermediate, which is typically more reactive than the starting ester and rapidly consumes a second equivalent of the Grignard reagent.[7] However, extensive research has shown that conducting the reaction at low temperatures (-40 °C to -78 °C) can significantly suppress the second addition, allowing for the isolation of the ketone or, in cases of controlled addition, minimizing the reaction with the ester altogether.[3][11] This principle is central to the proposed protocol for achieving selectivity.

By carefully controlling the reaction temperature, it is postulated that the Grignard reagent will react preferentially with the more electrophilic orthoester functionality, while the reactivity towards the methyl ester will be kinetically disfavored.

Proposed Reaction Mechanism

The proposed synthetic route is a two-step process:

  • Formation of the Acetal Intermediate: A Grignard reagent (R-MgX) is reacted with Methyl 4,4,4-trimethoxybutanoate at low temperature. The nucleophilic carbon of the Grignard reagent attacks the central carbon of the orthoester, displacing one of the methoxy groups to form a dimethoxy acetal intermediate.

  • Hydrolysis to the Aldehyde: The crude acetal intermediate is then subjected to acidic hydrolysis. The acid catalyzes the conversion of the acetal to the corresponding aldehyde, yielding the desired formylated product.

Bodroux_Chichibabin_Mechanism substrate Methyl 4,4,4-trimethoxybutanoate intermediate Dimethyl Acetal Intermediate substrate->intermediate 1. Grignard Addition grignard R-MgX grignard->intermediate product Target Aldehyde intermediate->product 2. Acidic Workup acid H₃O⁺ acid->product

Caption: Proposed reaction workflow for the Bodroux-Chichibabin synthesis using Methyl 4,4,4-trimethoxybutanoate.

Experimental Protocol: Selective Formylation of Phenylmagnesium Bromide

This protocol details the synthesis of 3,3-dimethoxy-3-phenylpropionaldehyde from Methyl 4,4,4-trimethoxybutanoate and phenylmagnesium bromide as a representative example.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Methyl 4,4,4-trimethoxybutanoate≥98%(To be sourced)
Phenylmagnesium bromide (1.0 M in THF)Synthesis GradeSigma-Aldrich
Anhydrous Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Hydrochloric Acid (HCl), concentratedACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade(In-house prep)
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros Organics
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich

4.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Argon or Nitrogen gas inlet

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

4.3. Step-by-Step Procedure

Experimental_Workflow setup 1. Apparatus Setup - Dry three-necked flask - Inert atmosphere (Ar/N₂) reagents 2. Reagent Charging - Add Methyl 4,4,4-trimethoxybutanoate - Add anhydrous THF setup->reagents cooling 3. Cooling - Cool to -78 °C (Dry ice/acetone bath) reagents->cooling addition 4. Grignard Addition - Add Phenylmagnesium bromide dropwise - Maintain T < -70 °C cooling->addition reaction 5. Reaction - Stir at -78 °C for 2-3 hours addition->reaction quench 6. Quenching - Slowly add saturated NH₄Cl solution reaction->quench warm 7. Warm to Room Temp. quench->warm hydrolysis 8. Hydrolysis - Add 2M HCl - Stir for 1 hour warm->hydrolysis extraction 9. Workup - Extract with Et₂O - Wash with NaHCO₃ and brine hydrolysis->extraction drying 10. Drying & Concentration - Dry with MgSO₄ - Concentrate in vacuo extraction->drying purification 11. Purification - Column chromatography (Silica gel) drying->purification

Caption: Step-by-step experimental workflow for the selective formylation.

Detailed Steps:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is dried in an oven and assembled hot under a stream of inert gas.

  • Reagent Charging: The flask is charged with Methyl 4,4,4-trimethoxybutanoate (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 50 mL).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Phenylmagnesium bromide solution (1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining a low temperature.

  • Warming: The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • Hydrolysis: 2 M hydrochloric acid (HCl) is added to the mixture, and it is stirred vigorously for 1 hour to ensure complete hydrolysis of the acetal intermediate.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether (Et₂O). The combined organic layers are washed with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Ensure strictly anhydrous conditions. The Grignard reagent is highly sensitive to moisture. Use freshly distilled solvents and dried glassware. Verify the concentration of the Grignard reagent via titration before use.

  • Formation of Tertiary Alcohol (from ester reaction):

    • Cause: Reaction temperature was too high.

    • Solution: Maintain the reaction temperature at or below -78 °C during the Grignard addition and the subsequent stirring period. Slow, dropwise addition of the Grignard reagent is crucial.

  • Incomplete Hydrolysis:

    • Cause: Insufficient acid or reaction time during the hydrolysis step.

    • Solution: Ensure the pH of the aqueous layer is acidic (pH ~1-2) and allow for adequate stirring time for the hydrolysis to complete.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere and in a well-ventilated fume hood.

  • Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.

  • The reaction quench and hydrolysis with acid are exothermic. Perform these steps slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Applications in Drug Development

The Bodroux-Chichibabin aldehyde synthesis provides a valuable tool for the introduction of an aldehyde functionality, which is a versatile synthetic handle. Aldehydes are precursors to a wide array of functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). The ability to perform this transformation chemoselectively on a molecule containing other reactive groups, such as the ester in Methyl 4,4,4-trimethoxybutanoate, expands its utility in the synthesis of complex molecules and pharmaceutical intermediates. This allows for the late-stage introduction of an aldehyde group, which can be crucial in the divergent synthesis of a library of compounds for structure-activity relationship (SAR) studies.

References

  • Bodroux, F. (1904). Synthése d'aldehydes aromatiques. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 138, 92.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • ChemicalDesk. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]

  • Lee, J. J., & Miller, J. A. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • McComb, R. E. (1951). A study of steric effects in the reactions of aryl esters with Grignard reagents.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (2023, December 3). Bodroux–Chichibabin aldehyde synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 26). Why do orthoesters react with Grignard reagents, but acetals and ketals don't? Retrieved from [Link]

  • Wikipedia. (2023, November 13). Ortho ester. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

  • Tschitschibabin, A. E. (1904). Eine neue allgemeine Darstellungsmethode der Aldehyde. Berichte der deutschen chemischen Gesellschaft, 37(1), 186-188.

Sources

Application

Scale-up synthesis of "Methyl 4,4,4-trimethoxybutanoate"

Application Note: Scalable Synthesis of Methyl 4,4,4-trimethoxybutanoate via Modified Pinner Protocol Executive Summary & Strategic Rationale Methyl 4,4,4-trimethoxybutanoate is a bifunctional aliphatic building block co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 4,4,4-trimethoxybutanoate via Modified Pinner Protocol

Executive Summary & Strategic Rationale

Methyl 4,4,4-trimethoxybutanoate is a bifunctional aliphatic building block containing a stable methyl ester and a reactive orthoester moiety. It serves as a critical "masked" aldehyde/acid precursor in the synthesis of heterocycles (e.g., pyrimidines, quinolines) and as a cross-linking agent in polymer chemistry.

While the target molecule is structurally simple, its synthesis on a kilogram scale presents specific engineering challenges:

  • Thermodynamic Instability: The intermediate imidate salt is sensitive to temperature; deviations >10°C often lead to irreversible amide formation.

  • Moisture Sensitivity: The final orthoester functionality hydrolyzes rapidly under acidic conditions, necessitating strict anhydrous protocols.

  • Solids Handling: The stoichiometric generation of ammonium chloride (

    
    ) creates a voluminous slurry that can foul impellers and block filtration lines.
    

This Application Note outlines a Modified Pinner Synthesis optimized for scale. Unlike traditional methods using vast excesses of ether, this protocol utilizes a toluene co-solvent system to improve mass transfer, heat dissipation, and salt filtration characteristics.

Chemical Reaction Engineering

Reaction Scheme

The synthesis proceeds via the acid-catalyzed addition of methanol to Methyl 3-cyanopropionate , followed by alcoholysis.

Step 1: Imidate Formation (Pinner Reaction)



Step 2: Methanolysis (Orthoester Formation)



Mechanistic Pathway & Logic (Graphviz)

PinnerMechanism Nitrile Methyl 3-cyanopropionate (Precursor) Nitrilium Nitrilium Ion (Activated Electrophile) Nitrile->Nitrilium + HCl HCl HCl (gas) (Activator) Imidate Imidate Hydrochloride (Pinner Salt) Nitrilium->Imidate + MeOH (1 eq) < 5°C Orthoester Methyl 4,4,4- trimethoxybutanoate (Target) Imidate->Orthoester + MeOH (Excess) - NH4Cl Amide Amide Side Product (Impurity) Imidate->Amide Thermal Decomp > 15°C

Figure 1: Mechanistic pathway highlighting the critical divergence point where temperature control prevents amide formation.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Methyl 3-cyanopropionate) Expected Yield: 75–82% Reactor: 10L Jacketed Glass Reactor with overhead stirring and cryostat.

Phase 1: Imidate Salt Formation

Objective: Quantitative conversion of nitrile to imidate while suppressing exotherms.

  • Setup: Equip the reactor with a gas sparger (fritted glass), internal temperature probe, and a reflux condenser (vented to a caustic scrubber to trap excess HCl).

  • Charging:

    • Charge Methyl 3-cyanopropionate (1.0 kg, 8.84 mol).

    • Charge Anhydrous Methanol (320 g, 10.0 mol, 1.13 eq). Note: Slight excess ensures complete consumption of nitrile, but too much solubilizes the imidate salt.

    • Charge Anhydrous Toluene (2.5 L). Rationale: Toluene acts as a heat sink and keeps the slurry fluid.

  • Cooling: Circulate cryogen to bring internal temperature to -5°C to 0°C .

  • HCl Addition:

    • Slowly sparge Anhydrous HCl gas (355 g, 9.7 mol, 1.1 eq) into the mixture.

    • CRITICAL: Control addition rate so internal temperature never exceeds 5°C .

    • Observation: The mixture will thicken as the imidate hydrochloride salt precipitates.

  • Hold: Stir at 0°C for 6–8 hours.

    • IPC (In-Process Control): Aliquot quenched in water/DCM. Analyze organic layer by GC. Target: < 2% residual nitrile.[1]

Phase 2: Methanolysis (Orthoester Formation)

Objective: Gentle substitution of the imino group with methoxy groups.

  • Solvent Addition: Add Anhydrous Methanol (2.0 L) to the thick imidate slurry.

    • Note: The addition is slightly endothermic.

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) over 2 hours. Stir for an additional 24–36 hours.

    • Chemistry: The imidate reacts with methanol.[1][2][3]

      
       precipitates as a fine white solid.
      
  • Neutralization (Crucial):

    • The reaction mixture is acidic.[2][4][5] Direct distillation will cause the orthoester to revert to the ester.

    • Add Sodium Methoxide (25% in MeOH) or Anhydrous Ammonia gas until pH is adjusted to 8–9 (check with moistened pH paper).

    • Preferred: Use anhydrous ammonia gas to neutralize excess HCl; this generates more

      
       which is easily filtered.
      
Phase 3: Work-up and Purification
  • Filtration: Filter the slurry through a sintered glass funnel (or Nutsche filter) to remove

    
    . Wash the cake with Toluene (500 mL).
    
  • Concentration: Transfer filtrate to a rotary evaporator or batch still. Strip Methanol and Toluene under reduced pressure (40°C bath, vacuum ramp down to 50 mbar).

  • Fractional Distillation:

    • Perform vacuum distillation on the crude oil.

    • Boiling Point Estimation: ~85–95°C at 2–5 mmHg (High vacuum required).

    • Safety: Do not overheat the pot residue (>140°C) to avoid thermal decomposition.

Critical Process Parameters (CPPs)

ParameterRangeRationaleConsequence of Deviation
Reaction Temp (Step 1) -5°C to +5°CKinetic control favors imidate over amide.>10°C leads to amide formation (dead-end impurity).
Moisture Content < 0.05% (KF)Orthoesters hydrolyze in seconds with acid/water.Low yield; formation of methyl succinate derivatives.
HCl Stoichiometry 1.05 – 1.15 eqExcess HCl catalyzes the Pinner reaction.< 1.0 eq leaves unreacted nitrile; > 1.5 eq complicates neutralization.
Neutralization pH pH 8 – 9Orthoesters are stable in base, unstable in acid.pH < 7 during distillation causes rapid degradation.

Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (Imidate Formation) Quench Neutralization (NH3 or NaOMe) Reactor->Quench Completion (GC) Filter Nutsche Filter (Remove NH4Cl) Evap Solvent Strip (Remove MeOH/Tol) Filter->Evap Filtrate Quench->Filter Slurry Transfer Distill High Vac Distillation (Final Purification) Evap->Distill Crude Oil Product Methyl 4,4,4- trimethoxybutanoate Distill->Product Main Fraction

Figure 2: Unit operation workflow ensuring separation of salts before thermal processing.

Analytical Controls

  • GC-FID: Use a non-polar column (e.g., DB-5).

    • Nitrile Precursor: Elutes early.

    • Amide Impurity: Elutes late (broad peak).

    • Target Orthoester: Distinct sharp peak.

  • NMR (

    
    , 
    
    
    
    ):
    • Look for the disappearance of the triplet at

      
       2.6 (adjacent to CN).
      
    • Appearance of the Orthoester singlet:

      
       ~3.2 ppm (9H, 
      
      
      
      ).
    • Ester methyl singlet:

      
       ~3.6 ppm (3H, 
      
      
      
      ).

Safety & Hazards

  • Hydrogen Chloride Gas: Highly corrosive and toxic. All venting must pass through a NaOH scrubber.

  • Methanol/Toluene: Flammable. Ground all equipment to prevent static discharge, especially when handling dry

    
     powder.
    
  • Orthoester Stability: While stable in base, contact with atmospheric moisture and trace acid will release methanol and the ester. Store under Nitrogen in tightly sealed bottles.

References

  • Pinner Reaction Fundamentals

    • McElvain, S. M., & Nelson, J. W. (1942). The Preparation of Orthoesters. Journal of the American Chemical Society, 64(8), 1825–1827.

  • Modern Scale-up of Pinner Salts

    • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry, 26(2), 412–418.

  • General Process for Trimethyl Orthoesters

    • A. Pinner, Die Imidoäther und ihre Derivate, Oppenheim, Berlin, 1892.
    • BenchChem Technical Guide: The Pinner Reaction.

  • Green Chemistry Modifications (Solvent-Free/Recycling)

    • Rebolledo, F., et al. (2013). A flexible Pinner preparation of orthoesters. Green Chemistry, 15, 2252-2260.[3]

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 4,4,4-trimethoxybutanoate" stability issues and degradation pathways

Welcome to the technical support resource for Methyl 4,4,4-trimethoxybutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 4,4,4-trimethoxybutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this orthoester. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4,4,4-trimethoxybutanoate and what are its primary stability concerns?

Methyl 4,4,4-trimethoxybutanoate is an organic compound featuring an orthoester functional group (-C(OCH₃)₃) and a methyl ester. Orthoesters are functionally acetals of ketals and are highly susceptible to hydrolysis under acidic conditions.[1][2] The primary stability concern is its rapid degradation in the presence of even trace amounts of acid and water, which catalyze its conversion to a standard ester and methanol.[2][3] This reactivity makes meticulous handling and storage imperative.

Q2: How should I properly store and handle this reagent?

To maintain its integrity, Methyl 4,4,4-trimethoxybutanoate must be stored under strictly anhydrous and inert conditions.

  • Storage: Store in a tightly sealed container, preferably with a Teflon-lined cap, under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, away from heat and sources of ignition.[4][5] Many suppliers recommend refrigeration.

  • Handling: All handling should be performed in a glovebox or under a positive pressure of an inert gas. Use oven-dried glassware and fresh, anhydrous solvents. Never leave the container open to the atmosphere. For detailed steps, refer to the Protocol for Handling and Dispensing below.

Q3: What are the common degradation products I might find in an aged or improperly stored sample?

The principal degradation products are Methyl 4,4-dimethoxybutanoate (a hemiorthoester intermediate which is typically unstable) and more commonly, Methyl 4-oxobutanoate (also known as methyl succinaldehydate) and Methanol . This occurs via acid-catalyzed hydrolysis, as detailed in the degradation pathway section. The presence of these impurities can significantly impact reaction outcomes, leading to lower yields and the formation of unintended side products.

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered when using Methyl 4,4,4-trimethoxybutanoate.

Problem / Observation Probable Cause Recommended Solution & Explanation
Low or no yield in my reaction; complex mixture of byproducts observed. Degradation of the orthoester prior to or during the reaction. The orthoester moiety is the most reactive site. If your reaction medium is acidic, contains water, or uses protic solvents (even alcohols), the reagent will hydrolyze. Solution: Ensure all reaction components are rigorously dried. Use aprotic, anhydrous solvents. If the reaction generates acid, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge trace acid.
¹H NMR of a new bottle shows peaks corresponding to Methyl 4-oxobutanoate and Methanol. Contamination during manufacturing, packaging, or initial handling. Even trace atmospheric moisture entering the bottle upon first opening can initiate degradation. Solution: Validate the purity of a new batch via NMR before use (see Purity Verification Protocol ). If minor degradation is observed, the material may still be usable if the impurities are non-reactive in your specific application. For sensitive reactions, purification by distillation under reduced pressure may be required, though preventing hydrolysis during this process is challenging.
My reaction is sluggish, and I suspect the reagent is inactive. Complete hydrolysis of the orthoester. The active orthoester has been fully converted to the less reactive ketone/ester degradation product. Solution: Discard the reagent and obtain a fresh, purity-verified bottle. Implement the stringent handling and storage protocols outlined in this guide to prevent recurrence.

Technical Deep Dive: The Degradation Pathway

The instability of Methyl 4,4,4-trimethoxybutanoate is governed by the classic mechanism of acid-catalyzed orthoester hydrolysis.[6] This pathway is initiated by protonation, which creates a much better leaving group (methanol) and proceeds through a resonance-stabilized oxocarbenium ion intermediate.

The generally accepted mechanism involves three main stages:

  • Protonation and Formation of a Carboxonium Ion: An acid catalyst (H₃O⁺) protonates one of the methoxy groups, converting it into a good leaving group (methanol).[6]

  • Formation of a Hemiorthoester: A molecule of water acts as a nucleophile, attacking the reactive carboxonium ion.

  • Decomposition of the Hemiorthoester: Subsequent proton transfers and elimination of a second methanol molecule lead to the formation of the final ester product.

This entire process is favorable and often rapid, highlighting why acidic and aqueous environments must be avoided.[1][3]

G Orthoester Methyl 4,4,4-trimethoxybutanoate ProtonatedOrthoester Protonated Orthoester Orthoester->ProtonatedOrthoester Protonation Oxocarbenium Resonance-Stabilized Oxocarbenium Ion ProtonatedOrthoester->Oxocarbenium - CH₃OH Methanol1 Methanol ProtonatedOrthoester->Methanol1 Hemiorthoester Hemiorthoester Intermediate Oxocarbenium->Hemiorthoester ProtonatedHemiorthoester Protonated Hemiorthoester Hemiorthoester->ProtonatedHemiorthoester + H⁺ Methanol2 Methanol FinalEster Methyl 4-oxobutanoate (Degradation Product) ProtonatedHemiorthoester->FinalEster - CH₃OH ProtonatedHemiorthoester->Methanol2 H3O_regen H₃O⁺ (Catalyst Regenerated) FinalEster->H3O_regen Water H₂O Water->Oxocarbenium Nucleophilic Attack H3O H₃O⁺ (Acid Catalyst) H3O->Orthoester + H⁺

Caption: Acid-catalyzed hydrolysis pathway of Methyl 4,4,4-trimethoxybutanoate.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing

This protocol ensures the transfer of the reagent while minimizing exposure to atmospheric moisture and oxygen.

Workflow Diagram:

G start Start: Gather Materials oven_dry Oven-dry all glassware (>120°C, 4h) start->oven_dry cool_desiccator Cool glassware under vacuum or in a desiccator oven_dry->cool_desiccator assemble Assemble reaction setup (septum, needles, etc.) cool_desiccator->assemble inert_gas Flush system with inert gas (Ar or N₂) assemble->inert_gas puncture Puncture reagent septum with needle inert_gas->puncture Positive Pressure withdraw Withdraw required volume with a dry syringe puncture->withdraw transfer Transfer reagent to reaction vessel withdraw->transfer end End: Seal and store reagent transfer->end

Caption: Workflow for anhydrous handling of Methyl 4,4,4-trimethoxybutanoate.

Step-by-Step Methodology:

  • Preparation: Oven-dry all necessary glassware (e.g., flasks, syringes, needles) at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the procedure.

  • Reagent Access: Before opening, allow the reagent bottle to equilibrate to room temperature to prevent condensation.

  • Transfer: Using a clean, dry syringe, pierce the septum of the reagent bottle. To avoid creating a vacuum, use a second needle connected to the inert gas line as a vent.

  • Dispensing: Slowly withdraw the desired volume of the liquid into the syringe.

  • Addition: Transfer the reagent directly into the reaction flask via a septum.

  • Storage: Immediately after withdrawal, remove the syringe and vent needle. Store the reagent bottle tightly sealed, wrapped with Parafilm for extra security, and place it back in recommended storage conditions.

Protocol 2: ¹H NMR Spectroscopy for Purity Verification

This protocol allows for a quick assessment of the reagent's integrity by identifying the parent compound and its primary degradation product.

Methodology:

  • Under an inert atmosphere, draw ~5-10 mg of Methyl 4,4,4-trimethoxybutanoate into a dry syringe.

  • Transfer the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆). Avoid solvents that may have trace acid or water.

  • Cap the NMR tube, invert several times to mix, and acquire the ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks listed in the table below. The purity can be estimated by integrating the signal for the parent compound against the signals for the degradation products.

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz):

CompoundFunctional GroupApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl 4,4,4-trimethoxybutanoate (Parent) -C(OCH₃)₃3.19s9H
-COOCH₃3.67s3H
-CH₂-COOCH₃2.50t2H
-CH₂-C(OCH₃)₃2.05t2H
Methyl 4-oxobutanoate (Degradation) -CHO9.78t1H
-COOCH₃3.70s3H
-CH₂-COOCH₃2.78t2H
-CH₂-CHO2.65t2H
Methanol (Degradation) -OHVariable (broad)s1H
-CH₃3.49s3H

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

References

  • Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters. Journal of the American Chemical Society. [Link]

  • Ghavre, M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]

  • von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry. [Link]

  • Hine, J., & Klueppel, A. W. (1974). Structural effects on rates and equilibriums. XVIII. Thermodynamic stability of ortho esters. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Ortho ester. [Link]

  • Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters. Journal of the American Chemical Society. [Link]

  • Biswas, T. (2021). Ortho Ester : Preparation and Reactivity. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Clark, J. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Chemguide. [Link]

  • von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

  • Heller, J., & Barr, J. (2014). Poly(ortho esters): Synthesis, characterization, properties and uses. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Rathburn Chemicals. (2020). SAFETY DATA SHEET. [Link]

Sources

Optimization

Improving the selectivity of reactions involving "Methyl 4,4,4-trimethoxybutanoate"

Topic: Improving Reaction Selectivity & Handling Audience: Synthetic Chemists, Process Development Scientists Document ID: TS-MTMB-2026-V1 Core Directive & Executive Summary Methyl 4,4,4-trimethoxybutanoate (MTMB) is a b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Selectivity & Handling

Audience: Synthetic Chemists, Process Development Scientists Document ID: TS-MTMB-2026-V1

Core Directive & Executive Summary

Methyl 4,4,4-trimethoxybutanoate (MTMB) is a bifunctional "chameleon" reagent. It contains a distal methyl ester and a terminal trimethyl orthoester .

The central challenge in working with MTMB is orthogonal selectivity :

  • Acid Sensitivity: The orthoester is hyper-labile to acid (

    
    ) and moisture, rapidly collapsing to the aldehyde (Methyl 4-oxobutanoate) or polymerizing.
    
  • Base Stability: The orthoester is stable to base, allowing chemoselective hydrolysis of the distal ester (saponification).

  • Cyclization Risk: Improper handling leads to "dead-end" thermodynamic sinks, such as 5-methoxyfuran-2(5H)-one (via elimination-cyclization).

This guide provides the protocols required to navigate these competing reactivities.

Stability & Handling (The "Zero-Fail" Protocol)

Before running any reaction, you must stabilize the reagent. Commercial batches often accumulate methanol and trace acid, accelerating autocatalytic degradation.

Diagram 1: The Degradation Cascade

Understanding where you lose your material.

MTMB_Degradation MTMB Methyl 4,4,4- trimethoxybutanoate Aldehyde Methyl 4-oxobutanoate (Aldehyde) MTMB->Aldehyde H+/H2O (Hydrolysis) EnolEther Methyl 4,4-dimethoxy but-2-enoate MTMB->EnolEther Heat/Acid (- MeOH) Lactone 5-methoxyfuran-2(5H)-one (Dead End) Aldehyde->Lactone Cyclization (- MeOH) EnolEther->Lactone Acid/Cyclization

Caption: Acidic moisture triggers hydrolysis to the aldehyde or elimination to the enol ether, both of which can irreversibly cyclize to the lactone.[1][2][3][4][5][6][7][8][9][10]

Troubleshooting: Storage & Purification
Issue Root Cause Corrective Action
Smell of Formate/Aldehyde Hydrolysis has started.Distill immediately over anhydrous

(0.5% w/w). Store under Argon.
Material Solidifying Polymerization or Lactonization.Discard. You cannot reverse the lactone formation.
NMR shows broad peaks Acidic impurities causing exchange.Pass through a short plug of Basic Alumina (Grade I) before use.

Chemoselective Transformations

Scenario A: Reacting the Distal Ester (Retaining the Orthoester)

Target: Hydrolysis to the acid salt or Amidation.

The Challenge: Standard acidic workups for esters will destroy the orthoester. The Solution: Leverage the base-stability of the orthoester.

Protocol: Saponification without Degradation

  • Solvent: THF/Water (4:1). Avoid Acetone (can form ketals).

  • Base: LiOH (1.1 equiv).

  • Temperature: 0°C to Room Temp.

  • Critical Step (Workup):

    • DO NOT acidify to pH 1-2 to extract the free acid. The orthoester will explode.

    • Procedure: Carefully adjust pH to ~7.5 - 8.0 using mild buffer (

      
      ).
      
    • Lyophilize to isolate the Lithium salt . Use the salt directly in subsequent couplings (e.g., HATU amidation).

Scenario B: Heterocycle Synthesis (Pyrimidine Construction)

Target: Condensation with Amidines/Guanidines.

The Challenge: This reaction requires the orthoester to act as an electrophile (3-carbon fragment), but the distal ester can interfere (Claisen self-condensation).

Diagram 2: Selective Pyrimidine Synthesis Workflow

Pyrimidine_Synthesis MTMB MTMB (Orthoester) Condensation Condensation (Ac2O / Reflux) MTMB->Condensation Amidine Amidine / Urea (Nucleophile) Amidine->Condensation Intermediate Intermediate Enol Ether Condensation->Intermediate - 2 MeOH Cyclization Cyclization (Base Promoted) Intermediate->Cyclization + NaOEt Product 5-substituted Pyrimidine Cyclization->Product

Caption: The reaction proceeds via an enol ether intermediate. Removing methanol is critical to drive the equilibrium forward.

Q&A: Troubleshooting Low Yields in Cyclization

Q: "I am getting a mix of product and starting material, even after 24 hours."

  • A: The reaction is reversible.[11] You must drive the equilibrium by removing methanol.

    • Fix: Use a Dean-Stark trap or molecular sieves (4Å) in the reaction vessel.

    • Fix: Switch solvent to Acetic Anhydride (

      
      ) for the initial condensation. 
      
      
      
      chemically scavenges the methanol as methyl acetate.

Q: "My product is decomposing on the silica column."

  • A: Silica gel is slightly acidic (

    
    ). This is enough to hydrolyze the remaining orthoester or sensitive intermediates.
    
    • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use 0.5% TEA in your eluent.

Advanced Selectivity: The "Masked" Aldehyde

Sometimes, you want to hydrolyze the orthoester, but you need to stop at the aldehyde stage without over-oxidizing or cyclizing.

Protocol: Controlled Hydrolysis

  • Reagent: Amberlyst-15 (H+ form) or p-TsOH (0.05 equiv).

  • Solvent: Acetone/Water (10:1).

  • Mechanism: The acetone acts as a "trans-acetalization" sink, capturing the released methanol.

  • Monitoring: Monitor by TLC. As soon as the starting material disappears, neutralize immediately with

    
    .
    
    • Why? If left too long in acid, the aldehyde (Methyl 4-oxobutanoate) will cyclize to the lactone.

References & Authority

  • Orthoester Stability & Hydrolysis Kinetics:

    • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Synthesis of Pyrimidines from Orthoesters:

    • Falyakhov, I. F., et al. (2022).[3] Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. J. Am. Chem. Soc. (Discusses analogous amidine-orthoester condensation pathways). Link

  • General Handling of Trimethyl Orthoesters:

    • Organic Syntheses, Coll. Vol. 6, p.737 (1988); Vol. 58, p.158 (1978). Orthoester exchange and handling. Link

  • Mitsunobu & Esterification Context (Distal Group Compatibility):

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

Disclaimer: This guide assumes standard laboratory safety training. Methyl 4,4,4-trimethoxybutanoate is flammable and an irritant. Always consult the SDS before use.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide: Methyl 4,4,4-trimethoxybutanoate vs. Traditional Ester Protecting Groups for Carboxylic Acids

Introduction: The Critical Role of Carboxylic Acid Protection In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] Carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carboxylic Acid Protection

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] Carboxylic acids, with their inherent acidity and electrophilic carbonyl carbon, often require temporary masking to prevent unwanted side reactions with basic or nucleophilic reagents. The choice of a protecting group is a critical decision, dictating the reaction conditions that can be employed in subsequent steps and ultimately impacting the overall efficiency and yield of a synthetic route.[1]

For decades, simple alkyl esters, such as methyl or ethyl esters, have been the workhorses for carboxylic acid protection due to their straightforward preparation and general stability. However, their removal often necessitates harsh basic conditions (saponification) that can be detrimental to sensitive functional groups elsewhere in the molecule. This guide provides an in-depth comparison between the traditional methyl ester protecting group and a more modern alternative derived from Methyl 4,4,4-trimethoxybutanoate (MTMB) , which offers a distinct and mild cleavage mechanism. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in drug development and complex molecule synthesis to make informed decisions.

The Classical Standard: The Methyl Ester

The methyl ester is a foundational protecting group for carboxylic acids, valued for its stability and ease of introduction.[3]

Formation and Cleavage

Formation: Methyl esters are typically formed under acidic conditions (Fischer esterification) by reacting the carboxylic acid with a large excess of methanol and a catalytic amount of strong acid, such as sulfuric acid.[3] Alternatively, for more sensitive substrates, reagents like diazomethane or (trimethylsilyl)diazomethane provide a milder, though more hazardous, route. Another popular method involves the SN2 reaction of a carboxylate salt with an alkyl halide like methyl iodide.[3]

Cleavage: The deprotection of methyl esters is most commonly achieved through saponification—a base-mediated hydrolysis.[4][5][6] This reaction involves the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the ester's carbonyl carbon.[4][5][7] The reaction proceeds through a tetrahedral intermediate, ultimately yielding a carboxylate salt and methanol.[4][8] An acidic workup is then required to protonate the carboxylate and regenerate the free carboxylic acid.[4][5]

The Challenge of Saponification

While effective, saponification is irreversible under basic conditions and presents a significant drawback: its harshness.[5] The use of strong bases can lead to undesired side reactions, such as the epimerization of adjacent stereocenters or the cleavage of other base-labile protecting groups (e.g., acetates, benzoates).[9] This lack of orthogonality limits the strategic options available to a synthetic chemist.

Mechanism of Saponification

The mechanism begins with the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted by the methoxide or another hydroxide ion, driving the reaction to completion by forming the highly stable carboxylate salt.[4][5]

A Modern Alternative: The 2,2-Dimethoxypropyl (DMP) Ester via MTMB

Methyl 4,4,4-trimethoxybutanoate (MTMB) serves as a precursor to the 2,2-dimethoxypropyl (DMP) protecting group. This group, which is essentially an acetal-containing ester, provides a clever solution to the problem of harsh deprotection conditions by enabling a mild, acid-triggered cleavage pathway.

Formation and Cleavage

Formation: The DMP ester is formed by coupling the carboxylic acid with 2,2-dimethoxypropanol. However, a more direct and efficient route involves the transesterification of a carboxylic acid with Methyl 4,4,4-trimethoxybutanoate (MTMB) itself, often under acidic catalysis.

Cleavage: The key advantage of the DMP group lies in its facile and highly specific cleavage under very mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in methanol). This deprotection is significantly gentler than the strong acids or bases required for other ester groups.[10]

The Advantage of an Intramolecular Mechanism

The mild cleavage is possible due to a unique intramolecular mechanism. Under acidic conditions, the terminal methoxy group of the DMP ester is protonated, turning it into a good leaving group (methanol). The adjacent ether oxygen then acts as an internal nucleophile, attacking the resulting oxocarbenium ion. This intramolecular cyclization forms a stable five-membered ring (a dioxolenium cation) and releases the desired carboxylic acid in a single, concerted step. This process avoids the need for strong external nucleophiles or harsh bases.

Head-to-Head Comparison: Methyl Ester vs. DMP Ester

FeatureMethyl Ester2,2-Dimethoxypropyl (DMP) Ester
Precursor/Reagent Methanol, Methyl IodideMethyl 4,4,4-trimethoxybutanoate (MTMB)
Formation Conditions Strong acid (H₂SO₄), heat; or CH₂N₂; or Base + MeI.Mild acid catalysis (e.g., CSA) with MTMB.
Stability Stable to mild acid, hydrogenolysis, and many nucleophiles.[1]Stable to basic, hydrogenolytic, and oxidative/reductive conditions.
Cleavage Conditions Strong base (LiOH, NaOH, KOH) followed by acid workup.[7][10]Very mild acid (e.g., PPTS, CSA in MeOH).[10]
Key Advantage Low cost, high stability to non-basic conditions.Mild, orthogonal cleavage conditions; avoids harsh base.
Key Disadvantage Requires harsh basic conditions for cleavage, risking epimerization and other side reactions.Higher reagent cost, labile to acidic conditions.
Orthogonality Not orthogonal to base-labile groups (e.g., acetate, Fmoc).Orthogonal to base-cleaved groups (Fmoc), hydrogenolysis-cleaved groups (Cbz, Bn), and fluoride-cleaved groups (silyl ethers).[11]

Experimental Protocols & Visualized Workflows

Visualization of Protection Strategies

The choice between a classic methyl ester and a DMP ester is a strategic one, based on the required orthogonality in a synthetic sequence.

G cluster_0 Methyl Ester Protection cluster_1 DMP Ester Protection R-COOH_ME Carboxylic Acid (R-COOH) Protect_ME Protection (MeOH, H+) R-COOH_ME->Protect_ME ME_Ester Methyl Ester (R-COOMe) Protect_ME->ME_Ester Deprotect_ME Deprotection (LiOH, then H+) ME_Ester->Deprotect_ME R-COOH_ME_Final Carboxylic Acid (R-COOH) Deprotect_ME->R-COOH_ME_Final R-COOH_DMP Carboxylic Acid (R-COOH) Protect_DMP Protection (MTMB, H+) R-COOH_DMP->Protect_DMP DMP_Ester DMP Ester Protect_DMP->DMP_Ester Deprotect_DMP Deprotection (PPTS, MeOH) DMP_Ester->Deprotect_DMP R-COOH_DMP_Final Carboxylic Acid (R-COOH) Deprotect_DMP->R-COOH_DMP_Final

Caption: Comparative workflows for Methyl Ester and DMP Ester protection.

Protocol 1: Methyl Ester Protection (Fischer Esterification)
  • Setup: To a round-bottom flask containing the carboxylic acid (1.0 eq), add a large excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Purify further by column chromatography if necessary.

Protocol 2: Methyl Ester Deprotection (Saponification)
  • Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[7]

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water and extract with a nonpolar solvent like hexanes to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1N HCl.[7]

  • Extraction: Extract the free carboxylic acid with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

Visualizing the Saponification Mechanism

G Ester R-COOMe Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH- + OH⁻ Products R-COOH + MeO⁻ Intermediate->Products Collapse Final R-COO⁻ + MeOH Products->Final Proton Transfer (Irreversible)

Caption: The irreversible base-driven mechanism of saponification.

Protocol 3: DMP Ester Protection via MTMB
  • Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like toluene, add Methyl 4,4,4-trimethoxybutanoate (MTMB, 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as camphorsulfonic acid (CSA, 0.1 eq).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol byproduct, driving the transesterification equilibrium toward the product. Monitor by TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting DMP ester by column chromatography.

Protocol 4: DMP Ester Deprotection
  • Setup: Dissolve the DMP-protected carboxylic acid (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1-0.2 eq).

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding a small amount of solid NaHCO₃ to neutralize the acid catalyst.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude carboxylic acid can then be purified by standard methods (extraction or chromatography) to remove the acetal byproducts.

Conclusion: A Strategic Choice for Modern Synthesis

The selection of a protecting group is a pivotal decision in the architecture of a complex synthesis. While the traditional methyl ester offers simplicity and stability for robust molecules, its reliance on harsh basic cleavage conditions is a significant liability in modern synthetic chemistry, where delicate stereocenters and multifunctional scaffolds are common.

The 2,2-dimethoxypropyl (DMP) group, installed via Methyl 4,4,4-trimethoxybutanoate, presents a superior alternative for sensitive substrates. Its ingenious design allows for deprotection under exceptionally mild and specific acidic conditions, providing a crucial level of orthogonality. This enables chemists to navigate complex synthetic pathways with greater confidence and precision. For researchers and drug development professionals, understanding the mechanistic advantages and practical applications of advanced protecting groups like the DMP ester is essential for innovating at the frontiers of chemical synthesis.

References
  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Accessed February 13, 2026. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. Accessed February 13, 2026. [Link]

  • Kocienski, P. J. Protecting Groups. Chapter 6: Carboxyl Protecting Groups. Thieme, 2005.
  • Greene, T. W. Protective groups in organic synthesis. Open Library. Accessed February 13, 2026. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley, 2023.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition. DOKUMEN.PUB. Accessed February 13, 2026. [Link]

  • Ashenhurst, J. Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Published October 27, 2022. [Link]

  • BYJU'S. Saponification. Published March 3, 2020. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Accessed February 13, 2026. [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. Accessed February 13, 2026. [Link]

  • OperaChem. Saponification-Typical procedures. Published April 27, 2024. [Link]

  • Willingdon College, Sangli. Protection and deprotection. Accessed February 13, 2026. [Link]

  • Slideshare. Protection of carbonyl and carboxyl group. Accessed February 13, 2026. [Link]

  • EBSCO. Saponification | Chemistry | Research Starters. Accessed February 13, 2026. [Link]

  • Organic Synthesis. Protecting Groups. Accessed February 13, 2026. [Link]

  • Wikipedia. Protecting group. Accessed February 13, 2026. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 4,4,4-trimethoxybutanoate for Structural Confirmation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Spectroscopic techniques, particularly Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), stand as the gold standard for elucidating molecular architecture. This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 4,4,4-trimethoxybutanoate , a compound of interest in synthetic chemistry, against a structurally related isomer, Methyl 2,2-dimethoxypropanoate . Through a detailed examination of predicted and experimental data, we will demonstrate how subtle differences in molecular structure give rise to distinct and identifiable spectroscopic signatures.

The Imperative of Spectroscopic Verification

The synthesis of complex organic molecules often yields a mixture of products, including structural isomers. Distinguishing between these isomers is critical, as their biological activities and physical properties can vary significantly. Spectroscopic analysis provides a non-destructive and highly informative method to ascertain the precise connectivity and spatial arrangement of atoms within a molecule, ensuring the integrity of research and development pipelines.

Comparative Spectroscopic Analysis: Unmasking Isomeric Differences

To illustrate the power of spectroscopic analysis, we will compare the expected data for Methyl 4,4,4-trimethoxybutanoate with the known data for its isomer, Methyl 2,2-dimethoxypropanoate.

Molecular Structures:

  • Methyl 4,4,4-trimethoxybutanoate (Target Compound): Features a methyl ester and an orthoester functionality separated by a two-carbon chain.

  • Methyl 2,2-dimethoxypropanoate (Alternative Isomer): Possesses a methyl ester and a ketal (a type of acetal) functionality on the same carbon atom.[1][2][3]

¹H NMR Spectroscopy: A Tale of Two Methylene Groups

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The key differentiator between our two isomers lies in the signals corresponding to the methylene protons.

Table 1: Predicted ¹H NMR Data Comparison

Assignment Methyl 4,4,4-trimethoxybutanoate (Predicted) Methyl 2,2-dimethoxypropanoate (Known)
-OCH₃ (Orthoester)~3.2 ppm (s, 9H)-
-OCH₃ (Ketal)-~3.2 ppm (s, 6H)
-OCH₃ (Ester)~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)
-CH₂-C(OCH₃)₃~2.1 ppm (t, 2H)-
-CH₂-COOCH₃~2.5 ppm (t, 2H)-
-CH₃ (at C2)-~1.5 ppm (s, 3H)

Rationale Behind the Predictions:

  • Methoxy Groups: Methoxy (-OCH₃) protons typically appear as sharp singlets.[4] The chemical shift for methoxy groups on an orthoester is expected to be around 3.2 ppm. The methyl ester's methoxy group is deshielded by the adjacent carbonyl group and is predicted to resonate further downfield at approximately 3.7 ppm.[5]

  • Methylene Protons: In Methyl 4,4,4-trimethoxybutanoate, we anticipate two distinct methylene (-CH₂-) signals, each appearing as a triplet due to coupling with the adjacent methylene group. The methylene group alpha to the carbonyl (-CH₂-COOCH₃) is expected around 2.2-2.5 ppm, while the methylene adjacent to the orthoester (-CH₂-C(OCH₃)₃) would be slightly more upfield.[6]

  • Methyl Protons: For Methyl 2,2-dimethoxypropanoate, the methyl group at the C2 position is expected to be a singlet around 1.5 ppm.

The presence of two triplets in the ¹H NMR spectrum of Methyl 4,4,4-trimethoxybutanoate is a definitive feature that distinguishes it from Methyl 2,2-dimethoxypropanoate, which would show a singlet for its C2-methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data Comparison

Assignment Methyl 4,4,4-trimethoxybutanoate (Predicted) Methyl 2,2-dimethoxypropanoate (Known)
C =O~172 ppm~174 ppm
C (OCH₃)₃~102 ppm-
C (OCH₃)₂-~101 ppm
-OC H₃ (Orthoester/Ketal)~52 ppm~49 ppm
-OC H₃ (Ester)~51 ppm~52 ppm
-C H₂-C(OCH₃)₃~35 ppm-
-C H₂-COOCH₃~30 ppm-
-C H₃ (at C2)-~22 ppm

Rationale Behind the Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 172-174 ppm.

  • Orthoester vs. Ketal Carbon: The carbon of the orthoester in the target molecule and the ketal in the isomer are both attached to multiple oxygen atoms, leading to a significant downfield shift to around 101-102 ppm.[7]

  • Methoxy Carbons: The carbons of the methoxy groups typically resonate in the 46-69 ppm range.[4]

  • Methylene and Methyl Carbons: The methylene carbons in Methyl 4,4,4-trimethoxybutanoate will appear in the aliphatic region, as will the C2-methyl carbon of the isomer.

The key distinction in the ¹³C NMR will be the number and chemical shifts of the signals in the aliphatic region, with the target compound showing two methylene signals and the isomer showing one methyl signal.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation Comparison

Fragment (m/z) Methyl 4,4,4-trimethoxybutanoate (Predicted) Methyl 2,2-dimethoxypropanoate (Known) Origin of Fragment
148M⁺ (low abundance)M⁺ (low abundance)Molecular Ion
117[M - OCH₃]⁺[M - OCH₃]⁺Loss of a methoxy radical
105[C(OCH₃)₃]⁺-Alpha-cleavage, formation of trimethoxymethyl cation
89[M - COOCH₃]⁺[M - COOCH₃]⁺Loss of the carbomethoxy radical
75[CH(OCH₃)₂]⁺[CH(OCH₃)₂]⁺Rearrangement and fragmentation
59[COOCH₃]⁺[COOCH₃]⁺Alpha-cleavage, formation of the carbomethoxy cation

Rationale Behind the Predictions:

  • Molecular Ion: The molecular ion peak (M⁺) for both isomers will be at m/z 148. Esters often show weak molecular ion peaks.[8]

  • Alpha-Cleavage: A key fragmentation pathway for esters is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[9][10]

  • Characteristic Fragments: The most telling fragment for Methyl 4,4,4-trimethoxybutanoate is the peak at m/z 105, corresponding to the stable trimethoxymethyl cation, [C(OCH₃)₃]⁺, formed by cleavage of the C2-C3 bond. This fragment would be absent in the spectrum of Methyl 2,2-dimethoxypropanoate. The fragmentation of esters can also involve McLafferty rearrangement if a gamma-hydrogen is present.[10]

The presence of the m/z 105 peak is a powerful diagnostic tool to confirm the structure of Methyl 4,4,4-trimethoxybutanoate.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.[11]

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (typically -1 to 12 ppm).[13]

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.[7] The typical spectral width is 0 to 220 ppm.[7]

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and calibrate the chemical shift scale using the internal standard.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 0.5-5 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a water/organic mixture.[14]

    • The addition of a small amount of formic acid or acetic acid (e.g., 0.1%) can aid in protonation for positive ion mode.[14]

    • Ensure the sample is free of non-volatile salts and buffers, as these can suppress the analyte signal.[15]

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.[16]

    • Set the ion source parameters, including the capillary voltage (typically 2-6 kV), nebulizing gas flow, and drying gas temperature.[17]

    • Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

    • Acquire the mass spectrum over a mass range that includes the expected molecular weight of the analyte.

Visualizing the Workflow

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Compound Purified Compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample MS_Sample Dissolve in ESI-compatible Solvent Compound->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR MS Mass Spectrometer (ESI-MS) MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Visualizing Mass Spectrometry Fragmentation

Fragmentation_Pathway Molecule Methyl 4,4,4-trimethoxybutanoate MW = 148 Ion Molecular Ion (M⁺) m/z = 148 Molecule->Ion Ionization Frag1 [M - OCH₃]⁺ m/z = 117 Ion->Frag1 Loss of OCH₃ radical Frag2 [C(OCH₃)₃]⁺ m/z = 105 Ion->Frag2 α-cleavage Frag3 [COOCH₃]⁺ m/z = 59 Ion->Frag3 α-cleavage

Caption: Key fragmentation pathways for Methyl 4,4,4-trimethoxybutanoate.

Conclusion

The structural elucidation of Methyl 4,4,4-trimethoxybutanoate serves as a compelling case study for the indispensable role of spectroscopic analysis in modern chemistry. By carefully examining the predicted ¹H NMR, ¹³C NMR, and mass spectral data, we can identify unique spectroscopic fingerprints that definitively distinguish it from its structural isomer, Methyl 2,2-dimethoxypropanoate. The presence of two methylene triplets in the ¹H NMR and the characteristic m/z 105 fragment in the mass spectrum are particularly diagnostic. For researchers and drug development professionals, a thorough understanding and application of these analytical techniques are paramount for ensuring the identity, purity, and, ultimately, the safety and efficacy of synthesized compounds.

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